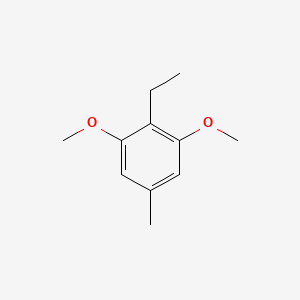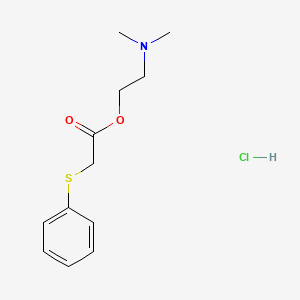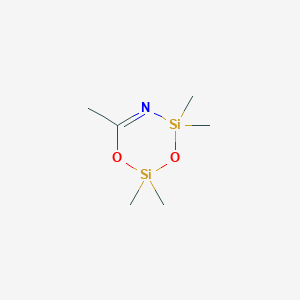
3-Nitrobenzoic acid cyclohexylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzoic acid cyclohexylamine salt is a compound formed by the reaction of 3-nitrobenzoic acid with cyclohexylamine. 3-Nitrobenzoic acid is an aromatic compound with the formula C₆H₄(NO₂)CO₂H, and cyclohexylamine is an organic compound with the formula C₆H₁₁NH₂. The salt formation occurs through an acid-base reaction, resulting in a compound that combines the properties of both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of Benzoic Acid: 3-Nitrobenzoic acid can be synthesized by nitrating benzoic acid using a mixture of nitric acid and sulfuric acid.
Formation of the Salt: The cyclohexylamine salt of 3-nitrobenzoic acid is prepared by reacting 3-nitrobenzoic acid with cyclohexylamine in a suitable solvent.
Industrial Production Methods
Industrial production of 3-nitrobenzoic acid involves the nitration of benzoic acid on a large scale, followed by purification processes to obtain the desired product. The cyclohexylamine salt is then produced by reacting the purified 3-nitrobenzoic acid with cyclohexylamine under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3-Aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Nitrobenzoic acid cyclohexylamine salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and other aromatic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-nitrobenzoic acid cyclohexylamine salt involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclohexylamine moiety can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic Acid: Similar in structure but with the nitro group in the ortho position.
4-Nitrobenzoic Acid: Similar in structure but with the nitro group in the para position.
Uniqueness
3-Nitrobenzoic acid cyclohexylamine salt is unique due to the specific positioning of the nitro group in the meta position, which influences its reactivity and interactions. The combination with cyclohexylamine further enhances its properties, making it distinct from other nitrobenzoic acid derivatives .
Properties
CAS No. |
34139-62-3 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
cyclohexanamine;3-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H13N/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-6-4-2-1-3-5-6/h1-4H,(H,9,10);6H,1-5,7H2 |
InChI Key |
QMIMSBLFGDSHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
![Bicyclo[2.2.1]heptane-2,5-diol, 1,7,7-trimethyl-, (1R,2S,4R,5R)-](/img/structure/B14677142.png)
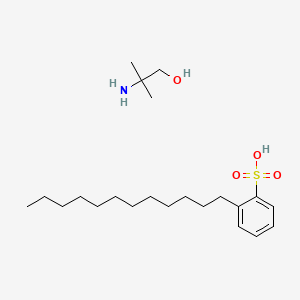

![7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one](/img/structure/B14677161.png)
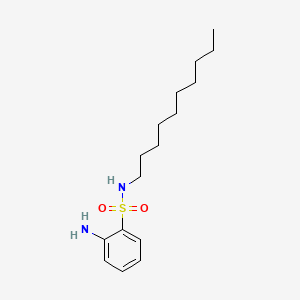
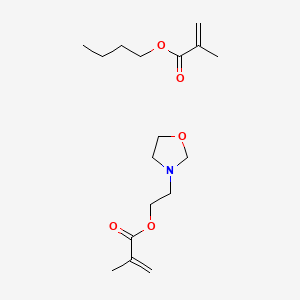
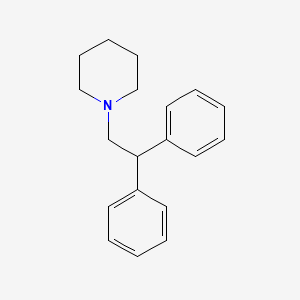
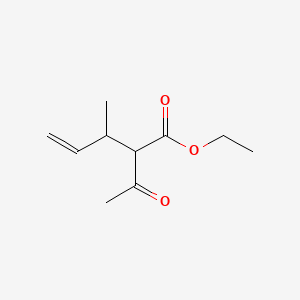

![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
